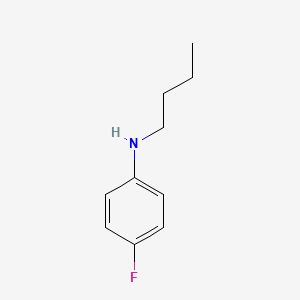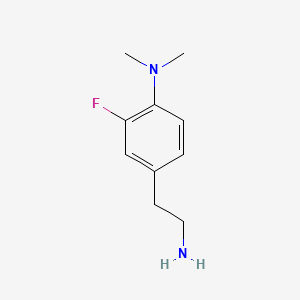
2-O-cinnamoyl-1-O-galloyl-beta-D-glucose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-O-cinnamoyl-1-O-galloyl-beta-D-glucose is a naturally occurring compound with the molecular formula C22H22O11 and a molecular weight of 462.41 g/mol . It is a derivative of glucose, where the hydroxyl groups at positions 1 and 2 are esterified with galloyl and cinnamoyl groups, respectively . This compound is known for its potential biological activities and is found in various plants.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-O-cinnamoyl-1-O-galloyl-beta-D-glucose typically involves the esterification of glucose derivatives with cinnamic acid and gallic acid. The reaction conditions often include the use of catalysts such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the esterification process . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and limited demand. the principles of esterification and purification through chromatography can be scaled up for larger production if needed.
Chemical Reactions Analysis
Types of Reactions
2-O-cinnamoyl-1-O-galloyl-beta-D-glucose can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl groups in the galloyl moiety can be oxidized to quinones under oxidative conditions.
Reduction: The cinnamoyl double bond can be reduced to a single bond using reducing agents like hydrogen in the presence of a palladium catalyst.
Substitution: The ester linkages can be hydrolyzed under acidic or basic conditions to yield the parent acids and glucose.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) for hydrolysis.
Major Products
Oxidation: Quinones derived from the galloyl moiety.
Reduction: Dihydrocinnamoyl derivatives.
Substitution: Gallic acid, cinnamic acid, and glucose.
Scientific Research Applications
Chemistry: Used as a model compound to study esterification and acylation reactions.
Biology: Investigated for its antioxidant properties due to the presence of phenolic groups.
Medicine: Explored for its potential anti-inflammatory and anticancer activities.
Mechanism of Action
The biological effects of 2-O-cinnamoyl-1-O-galloyl-beta-D-glucose are primarily attributed to its ability to interact with various molecular targets:
Antioxidant Activity: The phenolic hydroxyl groups can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage.
Anti-inflammatory Activity: The compound can inhibit the production of pro-inflammatory cytokines by modulating signaling pathways such as NF-κB.
Anticancer Activity: It can induce apoptosis in cancer cells by activating caspases and inhibiting cell proliferation pathways.
Comparison with Similar Compounds
2-O-cinnamoyl-1-O-galloyl-beta-D-glucose can be compared with other similar compounds such as:
1-O-galloyl-beta-D-glucose: Lacks the cinnamoyl group and is primarily known for its antioxidant activity.
2-O-cinnamoyl-beta-D-glucose: Lacks the galloyl group and is studied for its anti-inflammatory properties.
1,6-di-O-galloyl-beta-D-glucose: Contains two galloyl groups and exhibits stronger antioxidant activity compared to this compound.
The uniqueness of this compound lies in its dual functional groups, which confer a combination of antioxidant, anti-inflammatory, and anticancer properties .
Properties
Molecular Formula |
C22H22O11 |
|---|---|
Molecular Weight |
462.4 g/mol |
IUPAC Name |
[4,5-dihydroxy-6-(hydroxymethyl)-3-[(E)-3-phenylprop-2-enoyl]oxyoxan-2-yl] 3,4,5-trihydroxybenzoate |
InChI |
InChI=1S/C22H22O11/c23-10-15-18(28)19(29)20(32-16(26)7-6-11-4-2-1-3-5-11)22(31-15)33-21(30)12-8-13(24)17(27)14(25)9-12/h1-9,15,18-20,22-25,27-29H,10H2/b7-6+ |
InChI Key |
FISMJUPMCGKNNX-VOTSOKGWSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)OC2C(C(C(OC2OC(=O)C3=CC(=C(C(=C3)O)O)O)CO)O)O |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)OC2C(C(C(OC2OC(=O)C3=CC(=C(C(=C3)O)O)O)CO)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-(4-nitrophenyl)ethyl]cyclopropanamine](/img/structure/B15093819.png)


![2-[tert-butyl(diphenyl)silyl]oxy-1-(5-ethenyl-2,2-dimethyl-1,3-dioxolan-4-yl)ethanol](/img/structure/B15093849.png)

![[5-(2-Aminopurin-9-yl)-3,4-dibenzoyloxy-4-methyloxolan-2-yl]methyl benzoate](/img/structure/B15093856.png)




![2-[[3-(1H-indol-3-yl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]-3-methylbutanoic acid](/img/structure/B15093902.png)
![3-Chloro-N-[[(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-5-oxazolidinyl]methyl]-2-thiophenecarboxamide](/img/structure/B15093916.png)
![Tert-butyl 3-(3-carbamoylphenyl)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B15093922.png)
![((3aR,5R,6R,6aS)-6-Fluoro-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-5-yl)methanol](/img/structure/B15093923.png)
